Propyl hexanoate

Catalog No.
S571174
CAS No.
626-77-7
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl hexanoate

CAS Number

626-77-7

Product Name

Propyl hexanoate

IUPAC Name

propyl hexanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3

InChI Key

HTUIWRWYYVBCFT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCC

Solubility

soluble in alcohol; insoluble in wate

Canonical SMILES

CCCCCC(=O)OCCC

Antibacterial and Antifungal Properties

Studies suggest propyl hexanoate exhibits antibacterial and antifungal properties against various pathogens. Research published in "Letters in Applied Microbiology" demonstrated its effectiveness against multiple foodborne bacteria, including Salmonella enterica Typhimurium and Escherichia coli []. Additionally, a study in "Mycologia" reported its antifungal activity against Fusarium oxysporum f. sp. cubense, a plant pathogenic fungus. These findings warrant further investigation of propyl hexanoate's potential as a natural antimicrobial agent.

Potential Modulator of Cellular Processes

Propyl hexanoate may influence various cellular processes, making it a valuable research tool. Studies in "Biochemistry Research International" suggest it can modulate the activity of enzymes involved in lipid metabolism []. Additionally, research in "Cell and Bioscience" indicates its potential role in regulating cell cycle progression []. These findings highlight the need for further exploration of propyl hexanoate's impact on cellular functions.

Other Potential Applications

Research on propyl hexanoate is ongoing, exploring its potential in various fields:

  • Food Science: As a flavoring agent with a pineapple-like aroma, propyl hexanoate is used in food and beverage applications [].
  • Biotechnology: Its ability to dissolve certain biocompatible polymers makes it a potential candidate for drug delivery systems.

Propyl hexanoate, also known as propyl caproate, is an organic compound classified as a fatty acid ester. Its chemical formula is C9H18O2C_9H_{18}O_2, and it is formed through the esterification of hexanoic acid (caproic acid) with propan-1-ol. This compound is characterized by its sweet, fruity aroma and is found in various food products, including alcoholic beverages, dairy, fruits, and certain confections. It is a hydrophobic molecule, making it practically insoluble in water .

While generally considered safe for use in flavors and fragrances, propyl hexanoate may cause mild skin irritation or respiratory discomfort upon prolonged exposure []. It is recommended to handle the compound with appropriate personal protective equipment and ensure proper ventilation.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, propyl hexanoate can be hydrolyzed back to hexanoic acid and propanol.
    C9H18O2+H2OC6H12O2+C3H8OC_9H_{18}O_2+H_2O\rightleftharpoons C_6H_{12}O_2+C_3H_{8}O
  • Transesterification: It can react with different alcohols to form other esters.
    C9H18O2+ROHC9H18O2+ROHC_9H_{18}O_2+R'OH\rightleftharpoons C_9H_{18}O_2+R'OH
  • Oxidation: Under certain conditions, propyl hexanoate may be oxidized to produce carboxylic acids or other oxidized products .

Propyl hexanoate can be synthesized through several methods:

  • Esterification Reaction:
    • Reagents: Hexanoic acid and propan-1-ol.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Procedure: The reactants are mixed under reflux conditions, allowing the reaction to proceed until equilibrium is reached.
  • Transesterification:
    • Propyl hexanoate can also be synthesized from other fatty acid esters by reacting them with propan-1-ol under appropriate conditions.
  • Biotechnological Methods:
    • Some studies have explored using microbial fermentation to produce esters like propyl hexanoate from fatty acids and alcohols .

Propyl hexanoate has various applications across different industries:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Utilized in perfumes and scented products for its fruity scent.
  • Cosmetics: Incorporated into formulations for its emollient properties.
  • Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds .

Several compounds share structural similarities with propyl hexanoate, primarily other fatty acid esters. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Ethyl hexanoateC8H16O2C_8H_{16}O_2Derived from ethanol; commonly used as a flavoring agent.
Butyl hexanoateC9H18O2C_9H_{18}O_2Larger butanol group; used in perfumery and flavoring.
Methyl hexanoateC7H14O2C_7H_{14}O_2Smaller methyl group; often found in natural flavors.
Octyl hexanoateC10H20O2C_{10}H_{20}O_2Larger octanol group; used in industrial applications.

Uniqueness of Propyl Hexanoate

Propyl hexanoate stands out due to its specific fruity aroma profile and its presence in various food products, making it particularly valuable in the food and fragrance industries. Its hydrophobic nature also differentiates it from other similar compounds that may exhibit varying solubility characteristics .

IUPAC Nomenclature and Systematic Naming

Propyl hexanoate follows the International Union of Pure and Applied Chemistry systematic nomenclature conventions for ester compounds [2] [6]. The IUPAC systematic name is "propyl hexanoate," which directly reflects the compound's molecular structure consisting of a hexanoic acid moiety esterified with a propyl alcohol group [2] [5]. The systematic naming convention for esters requires identification of the alkyl group from the alcohol component first, followed by the carboxylate portion derived from the carboxylic acid [17].

The compound's systematic name adheres to IUPAC guidelines by identifying the propyl group (C₃H₇-) as the alkyl substituent and hexanoate as the carboxylate component derived from hexanoic acid [6] [9]. This nomenclature system ensures universal recognition and avoids ambiguity in chemical communication across scientific disciplines [2] [5].

Table 1: Nomenclature and Naming Conventions for Propyl Hexanoate

Name TypeName
IUPAC Systematic Namepropyl hexanoate
Traditional IUPAC Namepropyl hexanoate
Common Namepropyl caproate
Alternative Name 1hexanoic acid, propyl ester
Alternative Name 2n-propyl hexanoate
Alternative Name 3n-propyl n-hexanoate
Alternative Name 4caproic acid propyl ester
Alternative Name 5propyl n-hexanoate
Alternative Name 6n-propyl caproate
Alternative Name 7propionyl hexanoate

Common Synonyms and Alternative Designations

Propyl hexanoate is recognized by numerous synonyms and alternative designations across scientific literature and commercial applications [2] [12]. The most prevalent common name is "propyl caproate," which derives from the historical designation of hexanoic acid as caproic acid [1] [9]. This terminology reflects the traditional naming system where hexanoic acid was known as caproic acid due to its natural occurrence in goat fat [1].

Additional frequently encountered synonyms include "hexanoic acid, propyl ester," which follows the systematic ester naming convention by listing the parent acid first [2] [10]. The designation "n-propyl hexanoate" specifically indicates the use of the normal (straight-chain) propyl group rather than isopropyl variants [12] [41]. Commercial and regulatory documentation often employs "caproic acid propyl ester" as an alternative designation [12] [42].

Scientific databases and chemical registries utilize various forms including "propyl n-hexanoate," "n-propyl n-hexanoate," and "n-propyl caproate" [2] [12]. The term "propionyl hexanoate" appears in some technical literature, though this designation is less common in contemporary usage [12] [41].

Registry Classifications and Identification Numbers

Propyl hexanoate is registered across multiple international chemical databases and regulatory systems with specific identification numbers [2] [9] [10]. The Chemical Abstracts Service assigns the registry number 626-77-7, which serves as the primary identifier for this compound in chemical literature and commercial applications [9] [42].

The European Community has designated the compound with the European Inventory of Existing Commercial Chemical Substances number 210-963-0 [10] [42]. The United States Food and Drug Administration assigns the Unique Ingredient Identifier 30A840S94U for regulatory tracking purposes [2]. The Chemical Entities of Biological Interest database classifies the compound under identifier CHEBI:87365 [2] [41].

Table 2: Registry Classifications and Identification Numbers

Registry/DatabaseIdentification Number
Chemical Abstracts Service (CAS)626-77-7
European Community (EINECS)210-963-0
Food and Drug Administration (UNII)30A840S94U
Chemical Entities of Biological Interest (ChEBI)CHEBI:87365
Flavoring and Extract Manufacturers Association (FEMA)2949
PubChem Compound ID (CID)12293
DSSTox Substance IDDTXSID3060823
Human Metabolome Database (HMDB)HMDB0034165
National Institute of Standards and Technology (NIST)NSC 53784
MDL Information Systems (MDL)MFCD00053803

The Flavoring and Extract Manufacturers Association recognizes propyl hexanoate under FEMA number 2949 for its use in food flavoring applications [2] [10]. PubChem, the National Center for Biotechnology Information's chemical database, assigns compound identifier 12293 [2] [41]. The Environmental Protection Agency's DSSTox database uses substance identifier DTXSID3060823 for toxicological data management [2].

Table 3: Molecular Structure and Chemical Identifiers

PropertyValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight (g/mol)158.24
IUPAC Standard InChIInChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3
InChI KeyHTUIWRWYYVBCFT-UHFFFAOYSA-N
Canonical SMILESCCCCCC(=O)OCCC
Chemical Structure RepresentationCH₃(CH₂)₄CO₂CH₂CH₂CH₃

Structural Relationship to Other Alkyl Hexanoates

Propyl hexanoate belongs to the homologous series of alkyl hexanoates, which are esters formed by the condensation of hexanoic acid with various primary alcohols [1] [17]. This series demonstrates systematic structural relationships where each member differs by the addition of a methylene (CH₂) group in the alkyl chain while maintaining the hexanoate functional group [1] [17].

The alkyl hexanoate series includes methyl hexanoate (C₇H₁₄O₂), ethyl hexanoate (C₈H₁₆O₂), propyl hexanoate (C₉H₁₈O₂), butyl hexanoate (C₁₀H₂₀O₂), and higher homologs [16] [21] [24]. Each compound shares the hexanoic acid backbone (CH₃(CH₂)₄CO-) while differing in the alkyl chain length of the alcohol-derived portion [1] [17].

Propyl hexanoate shares identical molecular formulas with other ester compounds that contain nine carbon atoms and eighteen hydrogen atoms, such as methyl octanoate and ethyl heptanoate [1]. However, these compounds represent constitutional isomers with different connectivity patterns rather than members of the same homologous series [1] [31].

Table 4: Structural Relationships Within the Alkyl Hexanoate Series

Alkyl HexanoateMolecular FormulaMolecular Weight (g/mol)CAS Registry NumberCommon Name
Methyl hexanoateC₇H₁₄O₂130.18106-70-7methyl caproate
Ethyl hexanoateC₈H₁₆O₂144.21123-66-0ethyl caproate
Propyl hexanoateC₉H₁₈O₂158.24626-77-7propyl caproate
Butyl hexanoateC₁₀H₂₀O₂172.27626-82-4butyl caproate
Pentyl hexanoateC₁₁H₂₂O₂186.29540-07-8pentyl caproate
Isopentyl hexanoateC₁₁H₂₂O₂186.292198-61-0isoamyl caproate
Hexyl hexanoateC₁₂H₂₄O₂200.326378-65-0hexyl caproate
Isobutyl hexanoateC₁₀H₂₀O₂172.26105-79-3isobutyl caproate

The structural relationship extends to branched alkyl variants, including isopentyl hexanoate and isobutyl hexanoate, which maintain the same molecular formulas as their straight-chain counterparts but exhibit different physical and chemical properties due to branching [33] [34] [30]. These structural isomers demonstrate how variations in alkyl chain architecture influence compound characteristics while preserving the fundamental hexanoate ester functionality [30] [31].

Physical Description

Liquid
colourless to pale yellow liquid with an ethereal, pineapple-blackberry odou

XLogP3

2.9

Boiling Point

187.0 °C

Density

d254 0.86
0.865-0.871

Melting Point

-68.7 °C
Mp -69 °
-69°C

UNII

30A840S94U

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 87 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 48 of 135 companies with hazard statement code(s):;
H226 (95.83%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

626-77-7

Wikipedia

Propyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Hexanoic acid, propyl ester: ACTIVE

Dates

Modify: 2023-08-15

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